molecular formula C15H14O3 B1672519 芬洛芬 CAS No. 29679-58-1

芬洛芬

货号 B1672519
CAS 编号: 29679-58-1
分子量: 242.27 g/mol
InChI 键: RDJGLLICXDHJDY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain, and helps to relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis), such as inflammation, swelling, stiffness, and joint pain .


Synthesis Analysis

Fenoprofen is a chiral drug with one stereogenic center and exists as chiral twins . A Fenoprofen nanosponge was formulated using Poloxamer, polymer, and β-Cyclodextrin by a solvent evaporation method .


Molecular Structure Analysis

Fenoprofen has a molecular formula of C15H14O3, with an average mass of 242.270 Da and a monoisotopic mass of 242.094299 Da . It contains a total of 33 bonds, including 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .


Chemical Reactions Analysis

Fenoprofen inhibits prostaglandin synthesis by decreasing the enzyme needed for biosynthesis .

科学研究应用

Formulation Development and Optimization of Fenoprofen Floating Tablet

Fenoprofen has been used in the development and optimization of a new type of floating tablet. The study aimed to develop and characterize a Fenoprofen tablet that can float . The tablets were made using the direct compression method with different concentrations of HPMC K100 M, Xanthan gum, and guar gum . The produced tablets were subjected to a micromeritics research, which included both a pre- and post-compression phase .

UV Spectroscopy Identification

Fenoprofen has been identified in bulk and pharmaceutical formulations using UV spectroscopy in accordance with ICH Guidelines . The drug in the aqueous phase was measured spectrophotometrically at 272 nm .

Fenoprofen Loaded Nanosponges

Fenoprofen has been used in the formulation, evaluation, and in-vitro characterization of loaded nanosponges . A Fenoprofen nanosponge was formulated using Poloxamer, polymer, and β-Cyclodextrin by a solvent evaporation method . The particle size was found in the range of 200-410 nm and entrapment efficiency was obtained in the ranges from 95.78 to 98.42% .

Topical Gel Delivery

Fenoprofen nanosponge-loaded topical gel has been developed for delivering the drug through the skin into the body . The nanosponge loaded hydrogel-drug release studies showed that a formulation containing Carbopol shows maximum drug release at the end of 12 hrs .

Solubility and Melting Point Analysis

Research on the drug’s preformulation was carried out to evaluate its organoleptic qualities, solubility, melting point, and partition coefficient . The research confirmed that Fenoprofen had a distinct odor and a white color look. Its melting point (MP) was 171°C, and it was soluble in DMSO without any difficulty .

Stability Testing

There were three months of stability testing done at high temperatures for the Fenoprofen floating tablets .

安全和危害

Fenoprofen can increase the risk of fatal heart attack or stroke, especially in older adults . It may also cause stomach or intestinal bleeding, which can be fatal . Other side effects may include changes in vision, skin rash, shortness of breath, swelling or rapid weight gain, signs of stomach bleeding, liver problems, kidney problems, or low red blood cells (anemia) .

未来方向

The dosage of Fenoprofen depends on the strength of the medicine and the medical problem for which it is being used. For mild to moderate pain, adults are advised to take 200 milligrams (mg) every 4 to 6 hours as needed. For rheumatoid arthritis and osteoarthritis, adults are initially advised to take 400 to 600 mg three or four times a day .

属性

IUPAC Name

2-(3-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJGLLICXDHJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023045
Record name Fenoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fenoprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

168-171 °C @ 0.11 MM HG
Record name FENOPROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slight (calcium salt), 8.11e-02 g/L
Record name Fenoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00573
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenoprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Fenoprofen's exact mode of action is unknown, but it is thought that prostaglandin synthetase inhibition is involved. Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles., LIKE ASPIRIN, FENOPROFEN INHIBITS PROSTAGLANDIN SYNTHETASE, BUT SIGNIFICANCE OF THIS ACTION IN RELATION TO CLINICAL EFFECTS PRODUCED IS NOT KNOWN.
Record name Fenoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00573
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENOPROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Fenoprofen

Color/Form

VISCOUS OIL

CAS RN

29679-58-1, 31879-05-7, 34597-40-5
Record name Fenoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29679-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoprofen [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029679581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00573
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name fenoprofen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-phenoxyphenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fenoprofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA33EAC7KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FENOPROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fenoprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168-171
Record name Fenoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00573
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

To a solution of 4.2 g. of 2-hydroxy-3-phenoxy-hydratropic acid sulphate dipotassium salt in 50 ml. of water 2 g. of potassium hydroxide and 2 g. of a Raney nickel catalyst prepared freshly according to Urashibara, and the reaction mixture is stirred at 60° C. for 10 to 15 minutes. The catalyst is filtered off and the filtrate is acidified with a 20% aqueous hydrochloric acid solution. The separated solution is extracted with chloroform and the chloroform solution is dried over sodium sulphate and evaporated. 2.35 g. (97%) of 3-phenoxy-hydratropic acid are obtained. Melting point of the corresponding cyclohexylamine salt: 151° C. to 153° C.
Name
2-hydroxy-3-phenoxy-hydratropic acid sulphate dipotassium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
2 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4.1 g. of 2-toluene-sulphonyloxy-3-phenoxy-hydratropic acid in 150 ml. of alcohol 24 g. of a W-6 nickel catalyst are added, and the mixture is hydrogenated at 25° C., under atmospheric pressure until a calculated amount of hydrogen is used up. The catalyst is filtered off, the filtrate is evaporated and the residue is taken up in water and acidified with a 10% aqueous hydrochloric acid solution. The separated oil is extracted with chloroform, the chloroform solution is dried over sodium sulphate and evaporated. 2.1 g. (89%) of 3-phenoxy-hydratropic acid are obtained. Melting point of the corresponding cyclohexylamine salt amounts to 151° C. to 153° C.
Name
2-toluene-sulphonyloxy-3-phenoxy-hydratropic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Water (1.5 ml) and 1.5 ml of conc. hydrochloric acid were added to 432 mg of α-methylthio-α-(m-phenoxyphenyl)propionic acid, and then 300 mg of zinc powder was added. With stirring, the mixture was heated under reflux for 2.5 hours. Water (10 ml) and 30 ml of diethyl ether were added to the reaction mixture. The insoluble matter was separated by filtration. The filtrate was extracted three times with 80 ml of diethyl ether. The organic layer was washed with 10 ml of water, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to afford 364 mg of α-(m-phenoxyphenyl)propionic acid as an oil. The yield was 100%.
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
α-methylthio-α-(m-phenoxyphenyl)propionic acid
Quantity
432 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 33 g. of 2-methane-sulphonyloxy-3-phenoxy-hydratropic acid in 200 ml. of methanol 28 ml. of triethyl amine and 2 g. of a 5% palladium on charcoal catalyst are added at 25° C. The mixture is then hydrogenated under atmospheric pressure until a calculated amount of hydrogen is used up. The catalyst is filtered off and the solution is evaporated. The evaporation residue is taken up in water, acidified with a 20% aqueous hydrochloric acid solution and the separated oil is extracted with chloroform. The chloroform solution is evaporated after drying over sodium sulphate, and the residue is distilled off. 23 g. (95%) of 3-phenoxy-hydratropic acid are obtained, boiling at 190° C. to 192° C. (0.4 mmHg.). nD25 =1.5751. Melting point of the corresponding cyclohexylamine salt amounts to 153° C. to 154° C.
Name
2-methane-sulphonyloxy-3-phenoxy-hydratropic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoprofen
Reactant of Route 2
Fenoprofen
Reactant of Route 3
Reactant of Route 3
Fenoprofen
Reactant of Route 4
Reactant of Route 4
Fenoprofen
Reactant of Route 5
Reactant of Route 5
Fenoprofen
Reactant of Route 6
Reactant of Route 6
Fenoprofen

Q & A

Q1: What is the primary mechanism of action of fenoprofen?

A1: Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its effects by inhibiting the cyclooxygenase (COX) pathway, specifically COX-1 and COX-2. [, , , ] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. [, ]

Q2: Does fenoprofen exhibit stereoselective inhibition of COX enzymes?

A2: Yes, studies have shown that the (S)-(+)-fenoprofen enantiomer is considerably more potent than the (R)-(−)-enantiomer in inhibiting COX activity. [] In fact, the (S)-isomer demonstrates 35 times higher activity than the (R)-isomer in inhibiting the fatty acid cyclo-oxygenase pathway in human platelets. []

Q3: Is there evidence of fenoprofen accumulating in synovial fluid?

A3: Research suggests that the (S)-(+)-fenoprofen enantiomer accumulates in both plasma and synovial fluid, achieving a concentration versus time AUC (+)/(−) ratio of 9.9 in synovial fluid, which is higher than the 6.0 ratio observed in plasma. [] This finding implies a preferential accumulation of the active (S)-enantiomer at the site of inflammation. []

Q4: Beyond COX inhibition, are there other potential mechanisms of action for fenoprofen?

A4: Recent research indicates that fenoprofen might act as a biased allosteric enhancer for melanocortin receptors (MCRs). [] This means it can enhance the activity of MCRs without directly binding to the active site. [] Specifically, fenoprofen has been shown to selectively activate the ERK1/2 signaling pathway downstream of MC3-5R, while not affecting the cAMP pathway. []

Q5: What is the molecular formula and weight of fenoprofen?

A5: Fenoprofen has the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol.

Q6: Are there any notable spectroscopic data available for fenoprofen?

A6: While the provided abstracts don't delve into detailed spectroscopic characterization, they highlight the use of various techniques to analyze fenoprofen. These include:

  • High-performance liquid chromatography (HPLC): Frequently employed to separate and quantify fenoprofen enantiomers in biological samples. [, , , ]
  • Mass spectrometry (MS/MS): Used in conjunction with HPLC to achieve greater sensitivity and selectivity for fenoprofen quantification. []
  • Infrared (IR) spectroscopy: Utilized to confirm the formation of fenoprofen prodrugs by identifying characteristic functional groups. []
  • Nuclear magnetic resonance (NMR) spectroscopy: Employed to confirm the structure of synthesized fenoprofen prodrugs. []

Q7: How stable is fenoprofen under different storage conditions?

A7: While specific stability data are limited in the provided abstracts, one study indicates that fenoprofen liposomes exhibit better stability at lower temperatures. []

Q8: Are there any known compatibility issues with fenoprofen in formulations?

A8: Although the abstracts lack details on specific incompatibility issues, one study employed FT-IR spectroscopy to confirm the absence of interactions between fenoprofen and excipients in a proliposomal formulation. []

A8: The provided research focuses on fenoprofen's therapeutic properties as an NSAID and potential applications related to its interaction with MCRs. There is no mention of catalytic properties or applications for this compound.

Q9: Have there been computational studies on fenoprofen's interactions?

A9: Yes, Monte Carlo simulations have been employed to investigate the differential complexation of fenoprofen enantiomers by β-cyclodextrin. [] These simulations provided insights into the chiral recognition abilities of β-cyclodextrin and its preferential interaction with the (S)-enantiomer. []

Q10: How does the structure of fenoprofen relate to its activity?

A10: The chiral center in the fenoprofen molecule significantly influences its pharmacological activity. The (S)-(+)-enantiomer demonstrates greater potency in inhibiting COX enzymes compared to the (R)-(−)-enantiomer. []

Q11: Are there any studies exploring modifications to the fenoprofen structure?

A11: Yes, researchers have synthesized various azo conjugates of fenoprofen as potential prodrugs for colon-targeted delivery in inflammatory bowel disease. [] These prodrugs aim to improve the drug's delivery to the colon, thereby enhancing its therapeutic efficacy and potentially minimizing systemic side effects. []

Q12: What formulation strategies have been explored for fenoprofen?

A12: Several formulation approaches have been investigated to enhance the delivery and therapeutic profile of fenoprofen:

  • Sustained-release tablets: Aim to prolong the drug's release, reducing dosing frequency and improving patient compliance. []
  • Mouth-dissolving tablets: Offer advantages such as faster onset of action and improved patient convenience. []
  • Proliposomes: Designed for transdermal delivery to bypass first-pass metabolism and potentially minimize gastrointestinal side effects. []
  • Solid dispersions: Enhance the solubility and dissolution rate of poorly water-soluble fenoprofen calcium dihydrate, improving bioavailability. []

Q13: What is the absorption profile of fenoprofen?

A13: Fenoprofen is readily absorbed from the gastrointestinal tract following oral administration. [] The absorption rate might vary depending on the salt form; the calcium salt shows a slightly delayed absorption compared to the sodium salt. []

Q14: How is fenoprofen distributed in the body?

A14: Fenoprofen exhibits extensive binding to plasma proteins, primarily albumin. [, , ] This high protein binding can influence its distribution and interactions with other drugs that compete for the same binding sites. []

Q15: What are the primary metabolic pathways of fenoprofen?

A15: Fenoprofen undergoes significant metabolism, primarily in the liver. [, ] The major metabolic pathway involves glucuronidation, resulting in the formation of fenoprofen glucuronide. [] Other metabolites include 4'-hydroxyfenoprofen and its glucuronide conjugate. []

Q16: How is fenoprofen primarily eliminated from the body?

A16: Fenoprofen and its metabolites are mainly excreted in urine. [, ]

Q17: Does the presence of other drugs influence the pharmacokinetics of fenoprofen?

A17: Yes, drug-drug interactions can affect fenoprofen's pharmacokinetic parameters. Some examples include:

  • Phenobarbital: Pretreatment with phenobarbital, an inducer of drug-metabolizing enzymes, increases the clearance of both fenoprofen enantiomers, likely due to enhanced metabolism. []
  • Aspirin: Co-administration with aspirin significantly reduces plasma concentrations of fenoprofen. [] This interaction highlights the importance of considering concomitant medications when prescribing fenoprofen.

Q18: Do disease states like diabetes or arthritis affect fenoprofen's disposition?

A18: Research suggests that both streptozotocin-induced diabetes and Mycobacterium tuberculosis adjuvant-induced arthritis in rats can significantly alter the pharmacokinetic parameters of the active (S)-(+)-fenoprofen enantiomer, including AUC, clearance, and volume of distribution. [] This finding highlights the potential need for dosage adjustments in patients with these conditions.

Q19: Does fenoprofen exhibit linear pharmacokinetics?

A19: Yes, studies have demonstrated the linearity of fenoprofen pharmacokinetics in the dosage range of 60–300 mg after a single oral dose. [] This linearity implies that the drug's exposure increases proportionally with dose within this range.

Q20: What in vitro models have been used to study fenoprofen?

A20: Fenoprofen's effects have been studied in various in vitro models:

  • Human liver microsomes (HLMs): Utilized to investigate the metabolism of fenoprofen enantiomers in the presence and absence of bovine serum albumin. []
  • Human platelets: Used to assess the potency of fenoprofen enantiomers in inhibiting the fatty acid cyclooxygenase pathway. []

Q21: What in vivo models have been used to study fenoprofen?

A21: Several animal models have been employed to evaluate the pharmacological activity of fenoprofen:

  • Rodent models of pain: Used to assess the analgesic efficacy of fenoprofen in various pain states, including visceral pain using the acetic acid-induced writhing test and nociceptive and inflammatory pain using the formalin test. []
  • Rat model of adjuvant-induced arthritis: Employed to investigate the impact of arthritis on the pharmacokinetics of fenoprofen enantiomers. []
  • Rat model of streptozotocin-induced diabetes: Used to assess the influence of diabetes on the pharmacokinetics of fenoprofen enantiomers. []
  • Rat model of endometriosis: Employed to evaluate the efficacy of fenoprofen in alleviating endometriosis-associated vaginal hyperalgesia, a surrogate marker for endometriosis-related pain. []

Q22: What clinical trials have been conducted with fenoprofen?

A22: Fenoprofen has been investigated in numerous clinical trials for various indications, including:

  • Osteoarthritis: Double-blind, placebo-controlled trials have demonstrated the efficacy of fenoprofen in relieving pain and stiffness associated with osteoarthritis, with comparable efficacy to aspirin but potentially better tolerability. [, , ]
  • Rheumatoid arthritis: Controlled trials have shown fenoprofen's effectiveness in treating rheumatoid arthritis, with comparable efficacy to aspirin but a potentially better safety profile. [, , , , ]
  • Acute inflammatory soft-tissue injuries: Double-blind studies have indicated that fenoprofen is as effective as aspirin in managing these injuries, but with a lower frequency of adverse events. [, ]
  • Primary dysmenorrhea: Clinical trials have demonstrated that fenoprofen provides significant pain relief compared to placebo and aspirin in women experiencing primary dysmenorrhea. []
  • Acute postoperative pain: Limited data suggest that a single oral dose of fenoprofen 200 mg is effective in managing moderate to severe acute postoperative pain. []

A22: While the provided abstracts offer limited information on toxicological data, they do highlight some findings related to safety:

  • Other adverse events: Reported side effects include abdominal discomfort, headache, pruritus, nervousness, and tinnitus. []

Q23: What drug delivery strategies have been explored for fenoprofen?

A23: Researchers have investigated several approaches to enhance fenoprofen's delivery to specific targets or tissues:

  • Colon targeting: Azo conjugates of fenoprofen have been synthesized as potential prodrugs for targeted delivery to the colon, aiming to enhance the treatment of inflammatory bowel disease. []
  • Transdermal delivery: Proliposomal formulations of fenoprofen have been developed and evaluated for their potential in delivering the drug through the skin, potentially bypassing first-pass metabolism and reducing gastrointestinal side effects. []

A23: The provided research does not provide information on biomarkers specifically related to predicting fenoprofen's efficacy, monitoring treatment response, or identifying adverse effects.

Q24: What analytical methods are commonly used to study fenoprofen?

A24: Various analytical techniques have been employed to characterize, quantify, and monitor fenoprofen:

  • High-performance liquid chromatography (HPLC): Widely used to separate and quantify fenoprofen enantiomers in biological samples, often coupled with UV-Vis or mass spectrometry for detection. [, , , ]
  • Ultra-performance liquid chromatography (UHPLC): Offers enhanced sensitivity and faster analysis compared to traditional HPLC, also commonly coupled with tandem mass spectrometry for fenoprofen quantification in plasma. []
  • Differential pulse adsorptive stripping voltammetry (DPAdSV): Utilized as a sensitive electrochemical method for the determination of fenoprofen in urine and human plasma. []

A24: The provided research focuses on the pharmaceutical and pharmacological aspects of fenoprofen. There's no information available regarding its environmental impact or degradation.

Q25: How does the solubility of fenoprofen affect its bioavailability?

A25: Fenoprofen calcium dihydrate exhibits poor water solubility, potentially limiting its dissolution rate and bioavailability. []

Q26: What strategies have been investigated to improve fenoprofen's solubility?

A26: Researchers have explored the use of solid dispersions containing β-cyclodextrin and skimmed milk powder to enhance the solubility and dissolution rate of fenoprofen calcium dihydrate. [] This approach aims to improve the drug's bioavailability and therapeutic efficacy. []

A26: While specific validation details are limited in the provided abstracts, one study mentions achieving linearity, accuracy, precision, and negligible matrix effects for a UHPLC-MS/MS method developed to quantify fenoprofen in human plasma. []

A26: Specific information regarding quality control and assurance measures for fenoprofen is not included in the provided research abstracts.

A26: The available research does not provide information on the potential immunogenicity or immunological responses associated with fenoprofen.

Q27: Does fenoprofen interact with drug-metabolizing enzymes?

A27: Yes, studies have shown that:

  • Fenoprofen metabolism is influenced by enzyme inducers: Pretreatment with phenobarbital, an inducer of drug-metabolizing enzymes, significantly increases the clearance of both fenoprofen enantiomers, suggesting enhanced metabolism. [, ]
  • Fenoprofen might inhibit certain drug-metabolizing enzymes: Although specific details are limited, the abstracts hint at potential inhibition of drug metabolism by fenoprofen, which could lead to drug-drug interactions. []

A27: The provided abstracts focus on pharmacological aspects and lack specific information regarding fenoprofen's biocompatibility and biodegradability.

A27: The research often compares fenoprofen to other NSAIDs, particularly aspirin, in terms of efficacy, safety, and tolerability.

  • Aspirin: Frequently used as a comparator, demonstrating similar efficacy in some conditions but often associated with a higher incidence of adverse effects, particularly gastrointestinal. [, , , , , , ]
  • Other NSAIDs: While not extensively discussed, the research acknowledges the availability of other NSAIDs, each with its own pharmacological profile and potential advantages and disadvantages. [, ]

A27: The provided research primarily focuses on the pharmaceutical and pharmacological aspects of fenoprofen. There's no information available regarding its recycling or waste management.

A27: The research highlights the use of various tools and resources for studying fenoprofen:

  • In vitro models: Human liver microsomes and human platelets provide valuable tools for investigating the drug's metabolism and interactions with specific enzymes. [, ]
  • Animal models: Rodent models of pain, arthritis, diabetes, and endometriosis enable researchers to evaluate the drug's efficacy and pharmacokinetic properties in vivo. [, , ]
  • Analytical techniques: HPLC, UHPLC-MS/MS, and electrochemical methods facilitate the characterization, quantification, and monitoring of fenoprofen in various matrices. [, , , , ]

A27: While specific historical details are limited, the research suggests that:

  • Fenoprofen emerged as a promising NSAID: Early studies highlighted its efficacy in treating various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and acute pain. [, , , , , , ]
  • Research continues to explore its full potential: More recent investigations focus on understanding its chiral pharmacokinetics, interactions with other drugs and systems like MCRs, and developing novel formulations for improved delivery and efficacy. [, , , , , , , ]

A27: The research on fenoprofen showcases the collaborative efforts of various disciplines, including:

  • Medicinal chemistry: Plays a crucial role in synthesizing and characterizing fenoprofen and its derivatives, including prodrugs for targeted delivery. [, ]
  • Pharmacology: Investigates the drug's mechanism of action, pharmacological effects, and interactions with various biological systems. [, , , , , , , , ]
  • Pharmaceutics: Focuses on developing and optimizing formulations to improve the drug's delivery, solubility, stability, and ultimately its therapeutic efficacy. [, , ]
  • Analytical chemistry: Provides essential tools and techniques for characterizing, quantifying, and monitoring fenoprofen in various matrices, including biological samples. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。